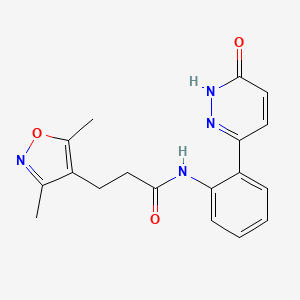

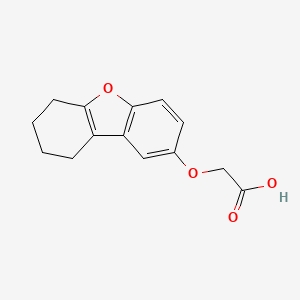

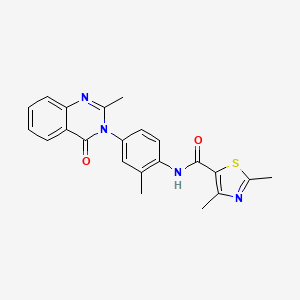

![molecular formula C21H20FN3OS B2629889 2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1023847-59-7](/img/structure/B2629889.png)

2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, has been reported . These compounds were obtained in good to excellent yields from 63 to 91% in the presence of 30 mol% catalyst in ethanol at reflux for 2 h through an efficient one-pot three-component reaction including an intramolecular rearrangement and a cyclization through intramolecular nucleophilic reaction .Molecular Structure Analysis

The molecular structure of this compound includes a sec-butyl group, a fluorobenzyl group, and an imidazo[1,2-c]quinazolin-3(2H)-one core.Chemical Reactions Analysis

While specific chemical reactions involving “2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one” are not available, similar compounds have been synthesized through multi-component reactions (MCRs) . In these reactions, three or more reactants are added in a single vessel to produce the target product, usually with acceptable efficiency .Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation and Alkene Hydromethylation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Amines and Hydrochloride Derivatives

The compound “2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one” can be converted to its amine form, specifically “(butan-2-yl)[(3-fluorophenyl)methyl]amine.” The hydrochloride salt of this amine (CAS number 1240567-80-9) is also relevant . Amines play crucial roles in medicinal chemistry, catalysis, and materials science.

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is valuable in drug discovery. Recent advances focus on direct functionalization of this scaffold through radical reactions, often catalyzed by transition metals. Researchers have explored various synthetic routes to access imidazo[1,2-a]pyridine derivatives with diverse biological activities .

Zukünftige Richtungen

Wirkmechanismus

Target of action

They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of action

Imidazo[1,2-a]pyridines generally work by interacting with their targets in a way that modulates the target’s activity .

Biochemical pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines, it’s likely that multiple pathways could be affected .

Result of action

Given the diverse bioactivity of imidazo[1,2-a]pyridines, it’s likely that the compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-butan-2-yl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-9-4-5-10-17(16)23-21(25)27-12-14-7-6-8-15(22)11-14/h4-11,13,18H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPGOMWJQHEDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

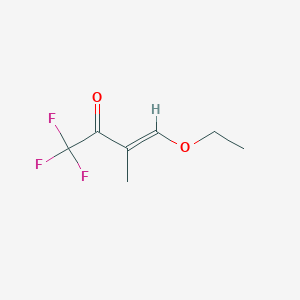

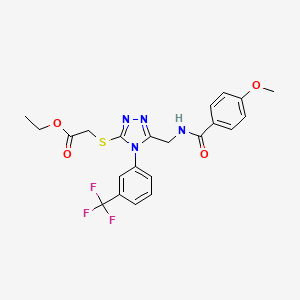

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)

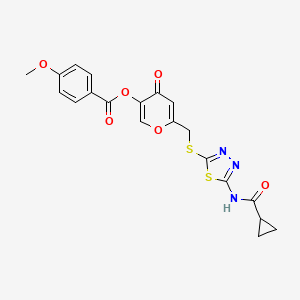

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)

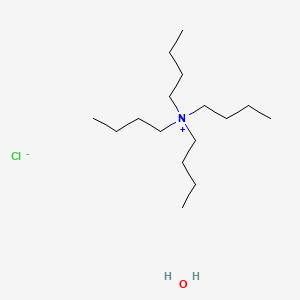

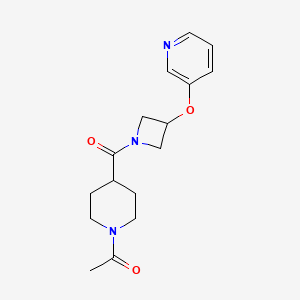

![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

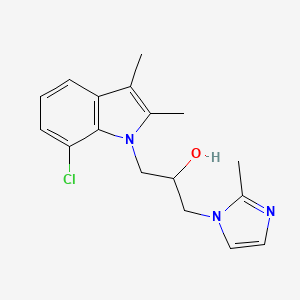

![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)